molecular formula C18H24Cl2N2O2 B5492653 N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride

N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B5492653
M. Wt: 371.3 g/mol
InChI Key: ADIKYEOTXHSONT-UHFFFAOYSA-N
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Description

N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated benzyl group, a methoxy group, and a pyridinylmethoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde and 2-methylpropan-2-amine.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 2-methylpropan-2-amine in the presence of a suitable catalyst to form the intermediate benzylamine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-1-phenylethanamine
  • N’-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-N,N-dimethylethane-1,2-diamine
  • N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine

Uniqueness

N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2.ClH/c1-18(2,3)21-11-14-8-15(19)17(16(9-14)22-4)23-12-13-6-5-7-20-10-13;/h5-10,21H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIKYEOTXHSONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CN=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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